molecular formula C22H22N4O2 B2618543 1-benzyl-N,N-diethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900281-67-6

1-benzyl-N,N-diethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2618543
CAS RN: 900281-67-6
M. Wt: 374.444
InChI Key: BGLWQTGGUNYXPP-UHFFFAOYSA-N
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Description

1-benzyl-N,N-diethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.444. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-N,N-diethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-N,N-diethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeled Benzamide in Melanoma Imaging

Radiolabeled benzamides, specifically iodine-123-(S)-IBZM, are utilized in scintigraphic detection of melanoma metastases. This application leverages the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra, suggesting that this class of tracers, including compounds structurally related to "1-benzyl-N,N-diethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide", might be promising for melanoma imaging. This approach has demonstrated potential in detecting cutaneous lesions, pathologic lymph nodes, and metastases in pulmonary and hepatic sites, offering a new avenue for diagnostic imaging in melanoma research and clinical practice (Maffioli et al., 1994).

Dual Inhibitor for Cardiovascular Diseases

Compounds with a complex molecular structure, similar to the queried compound, have been studied for their dual inhibitory effects on angiotensin-converting enzyme (ACE) and neutral endopeptidase. MDL 100,240 is an example of such a molecule, offering potential clinical interest for the treatment of hypertension and congestive heart failure. This reflects the broader research interest in multifunctional inhibitors that target critical pathways in cardiovascular diseases, indicating the relevance of structurally complex compounds in therapeutic development (Rousso et al., 2000).

Neurological Applications

The structural complexity and potential for targeted delivery of neurological effects make compounds like "1-benzyl-N,N-diethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide" candidates for neurological research. For instance, the use of MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), a compound with neurological impacts, underscores the interest in chemicals that can affect the nervous system for studying diseases such as Parkinson's (Langston et al., 1983).

Anticancer Research

Boron-containing compounds, like GSK2251052, demonstrate the versatility of incorporating elements such as boron into complex organic structures for medical applications, particularly in antibacterial and potentially anticancer therapies. GSK2251052, for instance, inhibits bacterial leucyl tRNA synthetase and showcases the pharmacokinetic properties relevant for treating serious Gram-negative infections. Such research implies the potential for exploring similar structural frameworks in designing new anticancer agents (Bowers et al., 2013).

properties

IUPAC Name

6-benzyl-N,N-diethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-3-24(4-2)22(28)18-14-17-20(26(18)15-16-10-6-5-7-11-16)23-19-12-8-9-13-25(19)21(17)27/h5-14H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLWQTGGUNYXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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